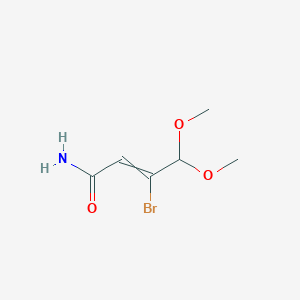

3-Bromo-4,4-dimethoxybut-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64677-39-0 |

|---|---|

Molecular Formula |

C6H10BrNO3 |

Molecular Weight |

224.05 g/mol |

IUPAC Name |

3-bromo-4,4-dimethoxybut-2-enamide |

InChI |

InChI=1S/C6H10BrNO3/c1-10-6(11-2)4(7)3-5(8)9/h3,6H,1-2H3,(H2,8,9) |

InChI Key |

WGBXYUMCKNLGFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=CC(=O)N)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4,4 Dimethoxybut 2 Enamide and Its Advanced Intermediates

Direct Synthetic Routes to 3-Bromo-4,4-dimethoxybut-2-enamide

Direct synthetic routes to this compound aim to construct the target molecule from readily available starting materials in a limited number of steps. These methods often involve the simultaneous formation of the butenamide backbone and the introduction of the bromo substituent.

Olefin Bromination and Subsequent Transformations

One potential direct approach involves the bromination of an olefinic precursor followed by amidation. This strategy would likely start from a derivative of but-2-enoic acid or its ester, where the double bond is first brominated. The subsequent introduction of the amide group could then be achieved through various standard amidation techniques. The key challenge in this approach lies in controlling the regioselectivity of the bromination to ensure the desired 3-bromo isomer is formed. The presence of the methoxy (B1213986) groups at the 4-position can influence the electronic properties of the double bond, potentially directing the electrophilic attack of bromine.

A plausible reaction sequence could involve the reaction of a 4,4-dimethoxybut-2-enoate ester with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or light, followed by reaction with ammonia (B1221849) or an appropriate amine to form the amide.

Condensation Reactions Involving Halogenated Precursors

Condensation reactions provide another viable pathway to the but-2-enamide (B7942871) scaffold. In this approach, a halogenated carbonyl compound could be condensed with an acetamide (B32628) derivative. For instance, a bromo-substituted aldehyde or ketone could react with the enolate of an acetamide to form the α,β-unsaturated amide directly. The success of this method would depend on the stability of the halogenated precursor and the ability to control the stereoselectivity of the resulting double bond.

A representative condensation reaction might involve the reaction of a bromo-dicarbonyl compound with an amine, leading to the formation of the enamine which then cyclizes or rearranges to the desired butenamide.

Novel Synthetic Strategies for But-2-enamide Scaffolds

The development of novel synthetic strategies for but-2-enamide scaffolds offers promising avenues for the synthesis of this compound. These methods often focus on improving efficiency, selectivity, and functional group tolerance. The application of modern catalytic systems, such as transition metal-catalyzed cross-coupling reactions, could enable the construction of the butenamide core with precise control over the substitution pattern. For instance, a palladium-catalyzed coupling of a vinyl bromide with an amide could be a potential route.

Furthermore, innovative approaches to the formation of C-N bonds, such as electrophilic amination of an appropriate organometallic species derived from a brominated butenoate, could also be explored. The design of molecular scaffolds that can be readily functionalized is an active area of research and could lead to more efficient syntheses of complex butenamides.

Precursor Synthesis and Building Block Elaboration

The synthesis of this compound often relies on the preparation of key precursors that are subsequently transformed into the final product. This approach allows for greater control over the stereochemistry and functionality of the molecule.

Synthesis of 4,4-Dimethoxybut-2-ynoate Derivatives

The synthesis of 4,4-dimethoxybut-2-ynoate derivatives serves as a critical step in building the carbon skeleton of the target molecule. These ynoates can be prepared through several methods, often starting from commercially available propargyl alcohol or its derivatives. One common approach involves the reaction of the lithium salt of a protected propargyl alcohol with a suitable electrophile to introduce the dimethoxyacetal group.

A key precursor, 4,4-dimethoxy-2-butanone (B155242), is a versatile building block for the synthesis of various heterocyclic and aromatic compounds and can be synthesized through a Claisen ester condensation reaction between acetone (B3395972) and methyl formate (B1220265) to yield sodium enolate of butenone, followed by an aldehyde condensation reaction with methanol (B129727) under strong acid conditions. guidechem.com Another patented method utilizes ethyl formate and liquid sodium methoxide (B1231860) for the Claisen condensation, followed by treatment with a methanol solution containing concentrated sulfuric acid. google.com The synthesis of 4,4-dimethoxybut-1-yne, a related precursor, has been achieved by the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal (B89532). orgsyn.org

| Starting Material | Reagents | Product | Reference |

| Acetone, Methyl formate | 1. Sodium methoxide 2. Methanol, Strong acid | 4,4-Dimethoxy-2-butanone | guidechem.com |

| Acetone, Ethyl formate | 1. Liquid sodium methoxide 2. Methanol, Conc. H2SO4 | 4,4-Dimethoxy-2-butanone | google.com |

| Lithium acetylide | Bromoacetaldehyde diethyl acetal | 4,4-Dimethoxybut-1-yne | orgsyn.org |

Preparation of Brominated Butenoate Intermediates

Once the butenoate or a related precursor is synthesized, the next crucial step is the introduction of the bromine atom at the 3-position. This is typically achieved through an electrophilic bromination reaction. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity.

A common method for the bromination of α,β-unsaturated carbonyl compounds is the use of bromine in a suitable solvent, such as acetic acid. researchgate.net For example, the treatment of 4,4-dimethoxy-2-butanone with bromine in acetic acid can lead to the formation of a brominated intermediate. researchgate.net The reaction of ketones with bromine in the presence of an acid catalyst proceeds through the formation of an enol, which then acts as the nucleophile to attack the bromine. masterorganicchemistry.comyoutube.com

The resulting brominated butenoate ester can then be converted to the corresponding amide through standard amidation procedures, such as reaction with ammonia or an amine, to yield this compound.

| Precursor | Brominating Agent | Solvent | Product | Reference |

| 4,4-Dimethoxy-2-butanone | Br2 | Acetic Acid | Brominated intermediate | researchgate.net |

| Ketone | Br2 | Acid | α-Bromo ketone | masterorganicchemistry.comyoutube.com |

Strategies for Introducing the Amide Functionality

The final step in the synthesis of this compound is the formation of the primary amide. This transformation is crucial and can be approached through several established methods, starting from a suitable carboxylic acid derivative. The precursor, 3-bromo-4,4-dimethoxybut-2-enoic acid or its activated forms, is reacted with an ammonia source. The choice of method depends on factors like substrate stability, desired yield, and reaction conditions.

Common strategies include:

From Acyl Chlorides: The most reactive method involves converting the parent carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4,4-dimethoxybut-2-enoyl chloride is then treated with an excess of ammonia (NH₃) or an ammonium (B1175870) salt. This method is highly efficient but generates stoichiometric amounts of acidic byproduct (HCl), which must be neutralized. youtube.com

From Esters: A milder approach involves the aminolysis of an ester, such as a methyl or ethyl ester of 3-bromo-4,4-dimethoxybut-2-enoic acid. This reaction typically requires heating the ester with a concentrated solution of ammonia in a solvent like methanol. While generally less reactive than the acyl chloride method, it avoids the use of harsh chlorinating agents.

From Carboxylic Acids (Direct Amidation): Direct coupling of the carboxylic acid with ammonia is an attractive, atom-economical approach. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. researchgate.net

Below is a table summarizing these common amidation strategies.

Table 1: Comparison of Amidation Strategies| Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride | SOCl₂ or (COCl)₂, then NH₃ | High reactivity, high yield | Harsh reagents, generates HCl byproduct |

| Ester | NH₃, heat | Milder conditions, avoids harsh reagents | Slower reaction times, may require heat |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ox.ac.uklibretexts.org This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential precursors. ox.ac.uk

For this compound, the analysis begins by identifying the key functional groups: a primary enamide, a vinyl bromide, and a dimethoxy acetal. Each of these groups suggests specific disconnection strategies.

Disconnection Strategies for the Enamide System

The enamide moiety presents two primary disconnection points: the C-N bond of the amide and the C=C bond of the alkene.

C(O)-N Bond Disconnection: This is the most logical and common disconnection for an amide. youtube.com This break corresponds to the reverse of an amidation reaction. Disconnecting the C-N bond of this compound leads to two synthons: an acyl cation synthon and an amide anion synthon. The corresponding synthetic equivalents are an activated form of 3-bromo-4,4-dimethoxybut-2-enoic acid (like the acyl chloride or ester) and ammonia. This is a reliable and widely used strategy in organic synthesis.

C=C Bond Disconnection: An alternative approach is to disconnect the carbon-carbon double bond, a common strategy for α,β-unsaturated carbonyl systems. quimicaorganica.orgyoutube.com This disconnection suggests a synthesis route based on an aldol-type condensation or a Wittig-type reaction. For instance, this could lead back to a bromo-substituted phosphonium (B103445) ylide and a glyoxal (B1671930) derivative protected as an acetal. This route is more complex and less direct than the C-N disconnection for this specific target.

Retrosynthesis of the Dimethoxy Acetal Moiety

The dimethoxy acetal group is a classic protecting group for an aldehyde. quizlet.com Its primary role is to mask the reactivity of the aldehyde while other chemical transformations are carried out on the molecule. In a retrosynthetic sense, the acetal is removed via a Functional Group Interconversion (FGI). quizlet.com

The FGI disconnection of the acetal in this compound reveals a precursor containing an aldehyde functional group: 3-bromo-4-oxobut-2-enamide. The forward reaction, the formation of the acetal, is typically achieved by treating the aldehyde with methanol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium. researchgate.net This protection step would likely be performed early in the synthesis to prevent the aldehyde from undergoing undesired reactions.

Management of the Bromine Functional Group in Retrosynthesis

The presence of the bromine atom on the double bond requires careful strategic planning. The introduction of the bromine can be envisioned at different stages of the synthesis, which impacts the choice of reagents and reaction conditions.

Late-Stage Bromination: One strategy involves introducing the bromine onto a pre-existing α,β-unsaturated system. For example, a precursor like 4,4-dimethoxybut-2-enamide could be brominated. However, controlling the regioselectivity of this reaction to yield the desired 3-bromo isomer without affecting other parts of the molecule can be challenging. Electrophilic bromination of α,β-unsaturated carbonyls can sometimes lead to addition across the double bond rather than substitution. organic-chemistry.org

Early-Stage Bromination (Building Block Approach): A more controlled approach is to start with a precursor that already contains the bromine atom. A retrosynthetic disconnection could lead to a simpler, bromine-containing starting material. For instance, a Wittig-type reaction between bromomethyltriphenylphosphonium bromide and a protected glyoxal could establish the bromo-alkene functionality with good stereocontrol. researchgate.net Alternatively, starting from a dibromoalkene and performing selective reactions is another viable path. researchgate.net This approach ensures the bromine is in the correct position from the outset, avoiding potential issues with regioselectivity later in the synthesis.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances.

Key areas for green improvements include:

Catalytic Amidation: To avoid the poor atom economy of traditional coupling agents, catalytic methods for direct amidation can be employed. researchgate.net For example, boric acid or other Lewis acid catalysts can facilitate the direct condensation of the carboxylic acid and ammonia source, releasing only water as a byproduct.

Solvent Choice: Replacing hazardous chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible, can significantly reduce the environmental impact of the synthesis. researchgate.net

Electrochemical Methods: Electrosynthesis offers a green alternative for both amidation and bromination reactions. rsc.org For instance, electrochemical methods can be used to generate the reactive species for amidation without the need for stoichiometric reagents, often under milder conditions.

Flow Chemistry: Performing key steps, such as the amidation or bromination, in a continuous flow reactor can offer better control over reaction parameters, improve safety, and increase space-time yields. nih.gov This is particularly advantageous for handling hazardous reagents or exothermic reactions.

The following table highlights potential green alternatives for key synthetic steps.

Table 2: Green Chemistry Considerations| Synthetic Step | Conventional Method | Green Alternative | Green Principle Addressed |

|---|---|---|---|

| Amidation | Stoichiometric coupling agents (DCC, EDC) | Catalytic direct amidation (e.g., with boric acid catalysts) | Atom Economy, Waste Reduction |

| Bromination | Stoichiometric brominating agents (e.g., NBS) | Catalytic or electrochemical bromination | Reduced use of hazardous reagents |

| Solvent Use | Chlorinated solvents (DCM), DMF | Greener solvents (2-MeTHF, CPME, water) | Use of Safer Solvents |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4,4 Dimethoxybut 2 Enamide

Electrophilic Reactions of the Carbon-Carbon Double Bond

The enamide system in 3-Bromo-4,4-dimethoxybut-2-enamide features a carbon-carbon double bond that is susceptible to electrophilic attack. The nature of these reactions is influenced by the electronic properties of the substituents on the double bond.

Addition Reactions to the Enamide System

Electrophilic addition to an alkene is a fundamental organic reaction. In the case of this compound, an electrophile adds across the π-bond of the C=C double bond. For instance, the addition of a generic electrophile (E-Nu) would proceed via the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is dictated by the stability of the resulting carbocation.

Halogen molecules like bromine (Br₂) can also add across the double bond. The high electron density of the alkene induces a dipole in the Br-Br bond, allowing one bromine atom to act as an electrophile. This leads to the formation of a bromonium ion intermediate, which is subsequently opened by the bromide ion to give a dibrominated product. The stereochemistry of this addition is typically anti.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The enamide double bond in this compound can participate as a component in these reactions. A common example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring. In this context, this compound would act as the dienophile.

Another possibility is the [2+2] cycloaddition, which typically requires photochemical activation to form a four-membered ring. The feasibility and outcome of these cycloaddition reactions are governed by the principles of orbital symmetry.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the sp²-hybridized carbon of the double bond is a site for nucleophilic substitution. However, vinylic halides like this compound are generally less reactive towards traditional nucleophilic substitution than their saturated (sp³-hybridized) counterparts.

SN1 and SN2 Pathways in Halogenated Butenamide Systems

Nucleophilic substitution at a vinylic carbon is known to be sluggish. This is due to the increased strength of the C-Br bond, where the carbon has more s-character, and the steric hindrance to a backside attack required for an SN2 mechanism. Furthermore, the formation of a vinylic carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable.

Despite these challenges, intramolecular nucleophilic substitutions have been observed in similar systems, proceeding through an in-plane vinylic nucleophilic substitution (SNVσ) which resembles an SN2-type pathway with inversion of configuration. Theoretical studies have also explored out-of-plane SN2 paths with retention of configuration (SNπ).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent a key area of reactivity for vinylic bromides.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction would allow for the introduction of a variety of aryl, vinyl, or alkyl groups in place of the bromine atom. The general catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

| Suzuki-Miyaura Coupling Parameters | |

| Catalyst | Typically a Pd(0) complex, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine (B1218219) ligand. |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water. |

The Heck reaction couples the vinylic bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is highly stereoselective, typically affording the trans-alkene product.

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. This reaction is carried out under mild conditions, often at room temperature with an amine base that can also serve as the solvent.

Reactions Involving the Dimethoxy Acetal (B89532) Group

The dimethoxy acetal group at the 4-position of the butenamide chain serves as a protected form of an aldehyde. This group is generally stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents.

However, the acetal can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This deprotection is typically achieved by treatment with aqueous acid. The resulting aldehyde can then undergo a wide range of subsequent chemical transformations, adding to the synthetic utility of this compound as a building block.

Hydrolysis and Acetal Transformations

The dimethoxy acetal at the C4 position is susceptible to hydrolysis under acidic conditions, which would unmask a reactive aldehyde functionality. This transformation is a standard reaction of acetals and is typically reversible. The presence of the electron-withdrawing bromo-enamide moiety may influence the rate of this hydrolysis.

The general mechanism for the acid-catalyzed hydrolysis of an acetal involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the corresponding aldehyde and two equivalents of methanol.

Table 1: Representative Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature (°C) | Comments |

| Dilute HCl | Water/THF | Room Temperature | Standard conditions for deprotection. |

| Acetic Acid | Water | 50-80 | Milder acidic conditions. |

| Dowex-50 | Acetone (B3395972)/Water | Room Temperature | Solid acid catalyst, allows for easy workup. |

In addition to complete hydrolysis, acetal exchange reactions are also plausible. Treatment of this compound with a different alcohol or a diol in the presence of an acid catalyst would be expected to lead to the corresponding new acetal or ketal. This transacetalization process proceeds through a similar oxocarbenium ion intermediate.

Reactions with Carbonyl Compounds

The reactivity of this compound with carbonyl compounds is anticipated to be multifaceted. After hydrolysis of the acetal to the corresponding aldehyde, this newly formed carbonyl group can participate in various classical carbonyl reactions. For instance, it could undergo aldol-type condensation reactions, Wittig reactions, or reductive amination.

Furthermore, the α,β-unsaturated system in this compound makes it a potential Michael acceptor. Nucleophilic attack at the C2 position, conjugate to the amide carbonyl, could occur with soft nucleophiles. However, the presence of the bromine atom at C3 complicates this reactivity, potentially leading to addition-elimination pathways.

Reactions of aldehydes and ketones often involve nucleophilic addition to the carbonyl carbon. libretexts.orgyoutube.com The carbonyl carbon is sp2 hybridized and has a trigonal planar geometry, allowing for nucleophilic attack from either face. libretexts.org

Reactivity of the Amide Functionality

The primary amide group in this compound is a robust functional group, but it can undergo transformation under specific conditions.

Amide Hydrolysis and Derivatization

Hydrolysis of the primary amide to the corresponding carboxylic acid can be achieved under either strong acidic or basic conditions, typically requiring elevated temperatures. chemspider.com Basic hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide (B78521) acting as the nucleophile. Acidic hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon towards attack by water.

Table 2: General Conditions for Amide Hydrolysis

| Conditions | Reagents | Product |

| Acidic | H₂SO₄ (aq), heat | 3-Bromo-4,4-dimethoxybut-2-enoic acid |

| Basic | NaOH (aq), heat | 3-Bromo-4,4-dimethoxybut-2-enoate salt |

Derivatization of the amide is also possible. For instance, N-alkylation or N-acylation could be achieved, although the nucleophilicity of the amide nitrogen is relatively low. Dehydration of the primary amide, for example using a reagent like phosphorus pentoxide or trifluoroacetic anhydride, would yield the corresponding nitrile, 3-Bromo-4,4-dimethoxybut-2-enenitrile.

Reactions at the Alpha-Carbon of the Amide

The α-carbon (C2) of the amide is part of a vinylogous system. While direct deprotonation at the α-carbon of a simple amide to form an enolate is difficult, the presence of the conjugated π-system and the electron-withdrawing bromine atom might influence the acidity of the C2-H bond. However, given the sp2 hybridization of this carbon, deprotonation is unlikely under standard conditions. More plausible reactivity at this position would involve conjugate addition reactions as mentioned previously. In related systems, alpha-alkylation can be achieved by first converting the carbonyl to an enamine, which can then act as a nucleophile. youtube.comyoutube.com

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving the C2=C3 double bond is a critical aspect of the reactivity of this compound.

Regio- and Stereoselectivity in Addition Reactions

Addition reactions to the alkene can, in principle, lead to different regio- and stereoisomers. chemspider.comyoutube.com The regioselectivity of an addition reaction is determined by which atom of the reagent bonds to which carbon of the double bond. For instance, in the addition of an unsymmetrical reagent H-X, the hydrogen could add to C2 and X to C3, or vice-versa. The electronic properties of the bromo-enamide system will govern this selectivity.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of addition reactions to the double bond of this compound, this could manifest as either syn-addition (where both new bonds are formed on the same face of the double bond) or anti-addition (where they are formed on opposite faces). The specific mechanism of the addition reaction dictates the stereochemical outcome. For example, reactions proceeding through a cyclic intermediate, such as bromination with Br₂, often result in anti-addition.

Table 3: Predicted Stereochemical Outcomes for Addition Reactions

| Reaction | Reagent | Expected Major Stereochemistry | Rationale |

| Halogenation | Br₂ | anti-addition | Formation of a cyclic bromonium ion intermediate. |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | syn-addition | Concerted addition of B-H across the double bond. |

| Catalytic Hydrogenation | H₂, Pd/C | syn-addition | Adsorption of the alkene onto the catalyst surface. |

It is important to note that the existing stereochemistry of the starting material (likely the E-isomer as drawn, though this would need to be confirmed) and the potential for creating new chiral centers at C2 and C3 would lead to the formation of diastereomers. The facial selectivity of the attack on the double bond could be influenced by the steric bulk of the substituents.

Chiral Induction and Asymmetric Transformations

Information regarding the use of this compound in chiral induction and asymmetric transformations is not available in the reviewed scientific literature. There are no documented studies detailing its application as a chiral substrate, reagent, or in catalysis for the enantioselective synthesis of other molecules. Consequently, no data on reaction conditions, chiral auxiliaries, catalysts, enantiomeric excess, or mechanistic pathways for such transformations involving this specific compound can be presented.

Derivatives and Transformations of 3 Bromo 4,4 Dimethoxybut 2 Enamide

Synthesis of Substituted Butenamide Derivatives

The functional groups of 3-Bromo-4,4-dimethoxybut-2-enamide can be selectively modified to generate a library of substituted butenamide derivatives.

Modifications at the Bromine Position

The vinyl bromide moiety is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org In the case of this compound, the vinyl bromide can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 3-position. nih.gov The choice of palladium catalyst and ligands can be crucial, with combinations like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands being commonly employed. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction provides another avenue for C-C bond formation by coupling the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would typically install a substituted vinyl group at the 3-position of the butenamide backbone. The success of the Heck reaction can be influenced by the choice of catalyst, base, and solvent, with conditions often optimized to maximize yield and stereoselectivity. thieme-connect.de

Table 1: Hypothetical Palladium-Catalyzed Reactions at the Bromine Position

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-4,4-dimethoxybut-2-enamide |

| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-Vinyl-4,4-dimethoxybut-2-enamide |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 3-(2-Phenylvinyl)-4,4-dimethoxybut-2-enamide |

| Heck | Methyl acrylate | Pd(OAc)₂ | NaOAc | Methyl 3-(4-amido-1,1-dimethoxybut-2-en-2-yl)acrylate |

Alterations of the Dimethoxy Acetal (B89532) Group

The dimethoxy acetal group serves as a protected form of an aldehyde. This functionality can be deprotected or transformed under specific conditions.

Hydrolysis to Aldehyde: Treatment with aqueous acid will hydrolyze the dimethoxy acetal to reveal the corresponding aldehyde. This transformation converts this compound into 3-bromo-4-oxobut-2-enamide, a highly reactive α,β-unsaturated carbonyl compound. This aldehyde can then participate in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Transacetalization: In the presence of a different alcohol and an acid catalyst, the dimethoxy acetal can undergo transacetalization to form a different acetal. This can be useful for introducing other protecting groups or for creating more complex structures.

Table 2: Transformations of the Dimethoxy Acetal Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ | 3-Bromo-4-oxobut-2-enamide |

| Transacetalization | Ethylene glycol, H⁺ | 3-Bromo-2-(1,3-dioxolan-2-yl)but-2-enamide |

Derivatization of the Amide Nitrogen and Carbonyl

The primary amide group offers further opportunities for structural diversification.

N-Alkylation and N-Arylation: The nitrogen atom of the primary amide can be alkylated or arylated under basic conditions. For instance, deprotonation with a strong base followed by reaction with an alkyl halide would yield an N-alkylated product.

Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the butenamide into a substituted allylic amine.

Conversion to Thioamide: The oxygen of the amide carbonyl can be replaced with sulfur using reagents such as Lawesson's reagent, yielding the corresponding thioamide. Thioamides are valuable intermediates in the synthesis of various sulfur-containing heterocycles.

Table 3: Derivatization of the Amide Group

| Reaction | Reagents | Functional Group Transformation | Product |

|---|---|---|---|

| N-Alkylation | 1. NaH, 2. CH₃I | Primary amide to secondary amide | N-Methyl-3-bromo-4,4-dimethoxybut-2-enamide |

| Reduction | LiAlH₄, THF | Amide to amine | 3-Bromo-4,4-dimethoxybut-2-en-1-amine |

| Thionation | Lawesson's reagent | Amide to thioamide | 3-Bromo-4,4-dimethoxybut-2-enethioamide |

Cyclization Reactions Leading to Heterocyclic Systems

The unique combination of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrrole (B145914) Derivatives from this compound Precursors

Pyrroles are an important class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. The Van Leusen pyrrole synthesis is a well-established method for constructing the pyrrole ring. organic-chemistry.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov The enamide double bond in a derivative of this compound can act as the Michael acceptor for the TosMIC anion. mdpi.com Subsequent intramolecular cyclization and elimination of the tosyl group would lead to the formation of a substituted pyrrole. researchgate.net

Table 4: Hypothetical Van Leusen Pyrrole Synthesis

| Enamide Precursor | Reagents | Base | Heterocyclic Product |

|---|---|---|---|

| 3-Phenyl-4,4-dimethoxybut-2-enamide | TosMIC | NaH | 3-(Dimethoxymethyl)-4-phenyl-1H-pyrrole-2-carboxamide |

| 3-Acetyl-4,4-dimethoxybut-2-enamide | TosMIC | K₂CO₃ | 3-(Dimethoxymethyl)-4-acetyl-1H-pyrrole-2-carboxamide |

Pyrimidine Derivatives and Related Heterocycles

Pyrimidines are another class of essential heterocycles, forming the core of nucleobases like cytosine, thymine, and uracil. youtube.com A common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328). youtube.comyoutube.comyoutube.com The derivative of this compound, 3-bromo-4-oxobut-2-enamide (obtained via hydrolysis of the acetal), can serve as a precursor to a 1,3-dicarbonyl equivalent. For example, reaction with a nucleophile to displace the bromide could be followed by cyclization with guanidine to form a substituted aminopyrimidine. A series of 5-bromo-pyrimidine derivatives have been synthesized and shown to possess biological activity. nih.gov

Table 5: Hypothetical Pyrimidine Synthesis

| Precursor | Cyclizing Agent | Conditions | Heterocyclic Product |

|---|---|---|---|

| 3-Amino-4-oxobut-2-enamide | Guanidine hydrochloride | Base, heat | 2-Amino-5-(1-oxoethyl)pyrimidin-4-amine |

| 3-Bromo-4-oxobut-2-enamide | Acetamidine | Base, heat | 2-Methyl-5-(1-bromo-2-oxoethyl)pyrimidine |

Formation of Fused Ring Systems

There is no specific information available in the scientific literature regarding the formation of fused ring systems directly from this compound.

Isotopic Labeling Strategies for Mechanistic Probes

There is no specific information available in the scientific literature regarding isotopic labeling strategies for this compound.

There are no published studies on the Carbon-13 and Nitrogen-15 labeling of this compound.

There are no published studies on deuterium (B1214612) labeling of this compound for the purpose of determining kinetic isotope effects.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-4,4-dimethoxybut-2-enamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and confirming the connectivity of all atoms in the molecule.

¹H NMR and ¹³C NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methoxy (B1213986) groups (-OCH₃) would typically appear as singlets in the upfield region of the spectrum. The vinyl proton (-CH=) would likely resonate further downfield due to the deshielding effects of the double bond and the adjacent bromine atom. The protons of the amide group (-NH₂) would present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the different carbon environments. Key signals would include those for the carbonyl carbon of the amide, the two olefinic carbons (one bonded to bromine and the other to the amide group), the carbon of the dimethoxy acetal (B89532), and the carbons of the methoxy groups. The carbon attached to the electronegative bromine atom would be significantly influenced, showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(O)NH₂ | - | ~165-170 |

| -CH =C(Br)- | ~6.5-7.5 (d) | ~125-135 |

| =C (Br)- | - | ~100-110 |

| -C H(OCH₃)₂ | ~4.5-5.0 (d) | ~95-105 |

| -(OC H₃)₂ | ~3.3-3.5 (s) | ~50-60 |

| -NH₂ | ~5.5-7.0 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the vinyl proton and the proton of the acetal group, confirming their spatial proximity through the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the vinyl proton signal to the vinyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methoxy protons and the acetal carbon, and between the amide protons and the carbonyl carbon, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It can help to determine the stereochemistry of the double bond (E/Z isomerism) by observing the spatial relationship between the vinyl proton and other nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. smolecule.com This allows for the determination of the precise molecular formula of this compound, which is C₆H₁₀BrNO₃. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ for C₆H₁₁⁷⁹BrNO₃⁺ | 223.9922 | Data dependent on experimental results |

| [M+H]⁺ for C₆H₁₁⁸¹BrNO₃⁺ | 225.9902 | Data dependent on experimental results |

Fragmentation Pathways and Structural Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of a methoxy group (-OCH₃), the loss of the entire dimethoxyacetal group, or the cleavage of the amide bond. These fragmentation patterns, when analyzed, can help to piece together the structure of the molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include:

N-H stretching: Around 3400-3200 cm⁻¹ for the amide group.

C=O stretching: A strong absorption around 1680-1650 cm⁻¹ for the amide carbonyl group.

C=C stretching: A band in the region of 1640-1600 cm⁻¹ for the carbon-carbon double bond.

C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ range for the ether linkages of the dimethoxy groups.

C-Br stretching: A weaker absorption in the lower frequency region, typically around 600-500 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful, particularly for the symmetric vibrations of the C=C and C-Br bonds.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amide N-H | 3400-3200 (broad) | Weak |

| Amide C=O | 1680-1650 (strong) | Moderate |

| Alkene C=C | 1640-1600 (medium) | Strong |

| Ether C-O | 1200-1000 (strong) | Weak |

| C-Br | 600-500 (weak) | Strong |

Characteristic Vibrational Modes of the Enamide and Acetal

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the key functional groups within "this compound". The enamide and acetal moieties exhibit characteristic vibrational modes that serve as fingerprints for the molecule's structure.

The enamide group gives rise to several distinct bands. The N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding, with lower frequencies suggesting stronger bonds. ias.ac.in The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is generally observed between 1650 and 1680 cm⁻¹. The amide II band, resulting from a mix of N-H bending and C-N stretching, is found around 1520-1550 cm⁻¹. The C=C stretching vibration of the enamide system is also a key feature, typically appearing in the 1620-1640 cm⁻¹ region.

The acetal group is characterized by its C-O stretching vibrations. These usually produce strong bands in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹. The symmetric and asymmetric stretching modes of the two methoxy groups can often be distinguished within this range.

A summary of the expected characteristic vibrational modes for "this compound" is presented in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Enamide | 3200-3400 |

| C=O Stretch (Amide I) | Enamide | 1650-1680 |

| C=C Stretch | Enamide | 1620-1640 |

| N-H Bend / C-N Stretch (Amide II) | Enamide | 1520-1550 |

| C-O Stretch | Acetal | 1050-1150 |

Conformation and Hydrogen Bonding Analysis

The conformation of "this compound" is significantly influenced by the potential for both intramolecular and intermolecular hydrogen bonding. The amide group, with its N-H proton donor and carbonyl oxygen acceptor, is central to these interactions. nih.gov

In solution, the molecule may exist in different conformations due to rotation around single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational preferences. The chemical shifts of the amide proton and the vinyl proton can provide insights into the predominant conformation. For instance, the formation of an intramolecular hydrogen bond between the amide N-H and one of the methoxy oxygens of the acetal group could be investigated. Such an interaction would likely result in a downfield shift of the amide proton signal in the ¹H NMR spectrum.

Intermolecular hydrogen bonding, where the N-H group of one molecule interacts with the carbonyl oxygen of another, is expected to be a dominant feature in the solid state and in concentrated solutions. rsc.orgrsc.org This type of interaction leads to the formation of dimeric or polymeric structures, which can significantly impact the physical properties of the compound. The presence and strength of hydrogen bonds can be further corroborated by IR spectroscopy, where a shift to lower wavenumbers for the N-H and C=O stretching vibrations is indicative of their participation in hydrogen bonding. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional structure of "this compound" in the solid state, single-crystal X-ray diffraction is the gold standard technique. bath.ac.uk This method would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

A crystallographic study would reveal the molecule's conformation, including the planarity of the enamide system and the relative orientation of the substituents. It would also provide unambiguous evidence of the intermolecular interactions, such as the hydrogen bonding network. researchgate.net For instance, the N-H···O hydrogen bond distances and angles could be precisely determined, confirming the nature of the supramolecular assembly. rsc.orgrsc.org

Furthermore, the crystal packing arrangement would be elucidated, showing how the molecules are organized in the unit cell. This information is crucial for understanding the material's bulk properties. Based on studies of similar bromo-substituted organic compounds, it is expected that the bromine atom may participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing. nih.gov

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

It is important to note that "this compound," as named, does not possess a stereocenter and is therefore an achiral molecule. Consequently, it would not exhibit enantiomers, and the determination of enantiomeric excess would not be applicable.

However, if a chiral center were introduced into the molecule, for example, through modification of the butene chain, the resulting enantiomers would need to be separated and quantified. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose.

In a chiral HPLC experiment, the enantiomers of a chiral compound interact differently with the chiral stationary phase. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, enabling the calculation of the enantiomeric excess (ee). The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation.

Computational and Theoretical Studies of 3 Bromo 4,4 Dimethoxybut 2 Enamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 3-Bromo-4,4-dimethoxybut-2-enamide, DFT could be employed to understand various aspects of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, the electronic structure can be analyzed in detail. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Reaction Mechanisms and Transition State Elucidation

DFT calculations are instrumental in mapping out potential reaction pathways for a given molecule. By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed. A crucial part of this process is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For this compound, this could be used to study reactions such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the carbon-carbon double bond.

Prediction of Spectroscopic Parameters (e.g., NMR shielding)

DFT can be used to predict various spectroscopic properties of a molecule. For instance, by calculating the nuclear magnetic shielding tensors, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Similarly, vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum, helping to identify the characteristic functional groups present in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. An MD simulation would involve placing the this compound molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using classical mechanics. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the exploration of the different conformations the molecule can adopt and can provide insights into its flexibility and the relative stability of different conformers.

Quantum Chemical Calculations for Reactivity Predictions

Beyond HOMO-LUMO analysis, other quantum chemical descriptors derived from DFT calculations can be used to predict reactivity in more detail. For example, the calculation of electrostatic potential (ESP) maps would visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions and local softness indices could be calculated to provide more quantitative predictions of the most reactive sites for different types of chemical reactions. These reactivity indices are valuable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (for example, by changing substituent groups) and calculating the resulting changes in electronic structure and reactivity descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships can help in understanding how different structural features influence the chemical behavior of the molecule and can be used to design new molecules with desired reactivity profiles.

Applications and Future Directions in Organic Synthesis

A Versatile Linchpin in Chemical Synthesis

3-Bromo-4,4-dimethoxybut-2-enamide stands as a multifunctional scaffold, integrating several key reactive sites within a compact molecular framework. The presence of a vinyl bromide, an enamide functionality, and a dimethoxy acetal (B89532) group bestows upon it a rich and varied chemical reactivity. This unique combination allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecular targets.

A Gateway to Complex Natural Products

The structural motifs embedded within this compound make it an attractive starting point for the total synthesis of natural products. Enamides are known to be key structural motifs in various alkaloids and can participate in a range of cyclization reactions to form nitrogen-containing heterocycles. nih.gov The vinyl bromide moiety can be exploited for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce molecular complexity. Furthermore, the dimethoxy acetal can serve as a masked aldehyde, which can be unveiled at a later synthetic stage for further elaboration. This strategic combination of functionalities allows for a modular and convergent approach to the assembly of intricate natural product skeletons.

An Intermediate with Medicinal Promise

The development of novel therapeutic agents often relies on the availability of unique and versatile chemical building blocks. Bromo-organic compounds are significant in organic synthesis and have been utilized in various transformations. nih.gov While direct medicinal applications of this compound have not been extensively reported, its potential as a key intermediate in medicinal chemistry programs is substantial. The enamide and vinyl bromide functionalities can serve as handles for the introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ability to construct heterocyclic scaffolds, which are prevalent in many pharmaceuticals, further underscores its potential in drug discovery.

Integration into Advanced Synthetic Strategies

The reactivity of this compound lends itself to incorporation into sophisticated synthetic strategies that aim for efficiency and atom economy. Its structure is well-suited for use in multi-component reactions and cascade processes, where multiple chemical bonds are formed in a single operation. For instance, the sequential reaction of the vinyl bromide and the enamide in a palladium-catalyzed cascade could lead to the rapid construction of complex polycyclic systems.

Exploring New Chemical Frontiers

The unique electronic and steric properties of this compound open avenues for the exploration of novel reactivity patterns and catalytic transformations. The interplay between the different functional groups could lead to unexpected and highly selective reactions under specific catalytic conditions. Research into new catalytic systems that can selectively activate different parts of the molecule will be crucial in unlocking its full synthetic potential. For example, the development of catalysts for the asymmetric functionalization of the enamide or the vinyl bromide would be of significant value.

Paving the Way for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research will likely focus on developing sustainable synthetic routes to this compound and its derivatives. This includes the use of environmentally benign reagents and solvents, catalytic methods to minimize waste, and processes that are energy-efficient. The development of a robust and scalable synthesis will be essential for its widespread application in both academic and industrial settings.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Bromo-4,4-dimethoxybut-2-enamide to maximize yield and purity?

Answer:

Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Reflux conditions : Use polar aprotic solvents (e.g., DMF or THF) with brominating agents like N-bromosuccinimide (NBS) under inert atmosphere to minimize side reactions .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity during bromination .

- Purification : Employ preparative thin-layer chromatography (TLC) with eluents such as 40% ethyl acetate/hexane for high-purity isolation, as demonstrated in analogous brominated intermediates .

- Yield monitoring : Track reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures structural confirmation:

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.5 ppm) and enamide (δ 5.8–6.3 ppm) protons, while bromine’s electronegativity deshields adjacent carbons .

- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

Answer:

The bromine atom acts as a leaving group, with reactivity modulated by:

- Steric effects : The bulky 4,4-dimethoxy groups hinder backside attack, favoring SN1 mechanisms in polar solvents .

- Electronic effects : Electron-withdrawing methoxy groups increase carbocation stability at the β-position, accelerating SN1 pathways .

- Competing elimination : Under basic conditions, E2 elimination may dominate; control via low-temperature kinetics is advised .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound in anticancer assays?

Answer:

SAR studies require integrated experimental and computational strategies:

- In vitro assays : Measure IC₅₀ values across cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, ensuring triplicate replicates and ANOVA-based statistical validation .

- Molecular docking : Simulate interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina, focusing on bromine’s halogen bonding potential .

- Pharmacophore modeling : Identify critical moieties (e.g., enamide’s hydrogen-bonding capacity) using Schrödinger Suite .

Advanced: How can researchers resolve contradictions in reported biological activity data across different cell lines?

Answer:

Address discrepancies through:

- Triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation) .

- Cell line authentication : Ensure STR profiling to rule out cross-contamination .

- Dose-response normalization : Standardize data to internal controls (e.g., % viability relative to untreated cells) to minimize batch effects .

Basic: What are the recommended protocols for evaluating the compound’s stability under various pH and temperature conditions?

Answer:

- Kinetic studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, sampling at intervals for HPLC analysis .

- Degradation products : Identify via LC-MS; methoxy groups may hydrolyze to quinones under acidic conditions .

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic debromination .

Advanced: What computational approaches are suitable for predicting the metabolic pathways of this compound?

Answer:

- Density functional theory (DFT) : Calculate activation energies for oxidative N-dealkylation or glutathione conjugation pathways .

- Molecular dynamics (MD) : Simulate cytochrome P450 binding to predict primary oxidation sites .

- In silico tools : Use Meteor (Lhasa Ltd) or ADMET Predictor™ to forecast phase I/II metabolites and potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.